molecular formula C20H30O2S B8080286 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone

1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone

Cat. No.: B8080286
M. Wt: 334.5 g/mol
InChI Key: WPHRQJMJLXWVPK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Nomenclature

The systematic name 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds:

  • Benzothiopyran : A sulfur-containing analog of chromene, where oxygen is replaced by sulfur in the pyran ring.
  • 3,4-Dihydro : Indicates partial saturation at the 3,4-positions of the thiopyran ring.
  • 4,4-Dimethyl : Two methyl groups at position 4 of the dihydrothiopyran system.
  • 7-(Heptyloxy) : A heptyl ether substituent at position 7 of the fused benzene ring.
  • 6-Ethanone : An acetyl group (-COCH₃) at position 6.

Molecular Formula and Weight

Empirical formula: C₂₀H₃₀O₂S

  • Calculated molecular weight: 334.52 g/mol
  • Degree of unsaturation: 6 (accounting for one benzene ring, one thiopyran ring, and one ketone group).
Table 1: Atomic Composition
Element Quantity Contribution to Molecular Weight
C 20 240.32 g/mol (71.8%)
H 30 30.24 g/mol (9.0%)
O 2 32.00 g/mol (9.6%)
S 1 32.07 g/mol (9.6%)

The SMILES notation CC(C1=CC2=C(C=C1OCCCCCCC)SCCC2(C)C)=O confirms the connectivity: a benzothiopyran core with heptyloxy (OCCCCCCC) and acetyl (C(=O)C) substituents.

Properties

IUPAC Name

1-(7-heptoxy-4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHRQJMJLXWVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophenol Derivatives

The benzothiopyran scaffold is often synthesized via cyclization of thiophenol precursors. For example, 3-(2-sulfanylphenyl)prop-2-enal undergoes cyclization in methanol/HCl to form the thiopyran ring. Key steps include:

  • Reductive Amination : SnCl₂/HCl reduces nitro groups to amines.

  • Diazotization : NaNO₂/HCl converts amines to diazonium salts.

  • Cyclization : Mercapto groups facilitate ring closure under acidic conditions.

Example :

Oxidation of Thiochroman-4-one Derivatives

Thiochroman-4-one intermediates are oxidized to introduce ketone functionalities. m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes sulfur to sulfoxides or sulfones, though the target compound retains the thiopyran sulfur.

Introduction of the Heptyloxy Side Chain

Nucleophilic Substitution

The heptyloxy group is introduced via alkylation of phenolic intermediates. 7-Hydroxybenzothiopyran reacts with 1-bromoheptane in the presence of K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, NMP).

Reaction Conditions :

ReagentSolventTemperatureYieldSource
1-Bromoheptane/K₂CO₃DMF80°C75%
NaH/THFTHF0°C → RT68%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DEAD/PPh₃) couples heptanol to phenolic oxygen. This method offers higher regioselectivity but requires stoichiometric reagents.

Incorporation of the Ethanone Moiety

Friedel-Crafts Acylation

Acetylation at the 6-position is achieved using acetyl chloride/AlCl₃ in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ activating the acetylating agent.

Optimized Parameters :

  • Molar Ratio (AcCl:AlCl₃): 1:1.2

  • Time : 6–8 hours

  • Yield : 82%

Directed Ortho-Metalation (DoM)

For substrates resistant to Friedel-Crafts, lithium diisopropylamide (LDA) directs acetylation at the 6-position. The intermediate lithiated species reacts with acetyl chloride to yield the ethanone group.

Integrated Synthetic Routes

Three-Step Process (Most Reported)

  • Cyclization : Synthesize 3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran from thiophenol derivatives.

  • Alkylation : Install heptyloxy via nucleophilic substitution.

  • Acylation : Introduce ethanone using Friedel-Crafts.

Overall Yield : 58–65%

One-Pot Approach

Recent advances demonstrate a one-pot method using NMP as a solvent to combine cyclization and alkylation, followed by in situ acylation. This reduces purification steps and improves efficiency.

Key Data :

StepConditionsYield
Cyclization/AlkylationNMP, 120°C, 12h70%
AcylationAcCl, AlCl₃, 25°C, 6h85%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.25–1.45 (m, 11H, heptyl), 2.55 (s, 3H, COCH₃), 3.95 (t, 2H, OCH₂).

  • IR : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Purity and Yield Optimization

  • HPLC : >95% purity achieved via silica gel chromatography (hexane/EtOAc 4:1).

  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Challenges and Solutions

Side Reactions

  • Over-Oxidation : Controlled use of mCPBA prevents sulfone formation.

  • Regioselectivity : Directed metalation ensures precise acetylation at the 6-position.

Scalability

  • Cost-Effective Alkylation : Replacing NaH with K₂CO₃ in DMF reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone undergoes various chemical reactions:

  • Oxidation: This compound can undergo oxidative transformations, typically involving reagents like KMnO₄ or CrO₃.

  • Reduction: Reduction reactions might involve agents like LiAlH₄ to transform the ethanone group into alcohol.

  • Substitution: The benzothiopyran structure allows for electrophilic aromatic substitution, often facilitated by halogenating agents.

Reagents and Conditions: Common reagents include:

  • Potassium permanganate (oxidation)

  • Lithium aluminum hydride (reduction)

  • Bromine or chlorine for substitution reactions

Major Products:

  • Oxidation can yield corresponding carboxylic acids.

  • Reduction transforms it into alcohol derivatives.

  • Substitution introduces various functional groups into the benzothiopyran ring.

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Research indicates that this compound acts as a RARα antagonist , which is crucial in the regulation of gene expression involved in cell differentiation and proliferation. Studies have shown that it inhibits the proliferation of breast cancer cell lines such as ZR-75.1, suggesting its potential as an anticancer agent .
  • Antioxidant Properties
    • The structure of 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone allows it to exhibit antioxidant activity. This property is beneficial in preventing oxidative stress-related cellular damage, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative damage and inflammation in neural tissues .

Pharmaceutical Development

The compound's antitumor properties make it a candidate for development into new anticancer drugs. Its mechanism of action through RARα antagonism can be further explored to design targeted therapies for specific cancer types.

Material Science

Due to its unique chemical structure, this compound can be investigated for use in developing new materials with specific electrical or optical properties. Its stability and reactivity may allow for applications in organic electronics or photonic devices.

Environmental Science

The compound's behavior in biological systems can be studied to understand its environmental impact, particularly its degradation pathways and toxicity levels in ecological contexts. This is crucial for assessing risks associated with its potential use in consumer products or pharmaceuticals .

Case Studies

StudyFocusFindings
Study on Antitumor ActivityBreast Cancer Cell LinesDemonstrated significant inhibition of ZR-75.1 proliferation; potential for drug development .
Antioxidant Activity AssessmentOxidative Stress ModelsShowed protective effects against oxidative damage; implications for aging and disease prevention .
Neuroprotection ResearchNeurodegenerative Disease ModelsIndicated reduction of neuronal cell death under oxidative stress conditions; suggests therapeutic potential .

Mechanism of Action

The mechanism of action for 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone is largely dependent on its interaction with molecular targets. It likely exerts its effects by binding to specific enzymes or receptors, influencing various biological pathways. Detailed mechanistic studies would require further empirical research to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzopyran-Based Analogs

Ethanone,1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl) (CAS 20628-09-5)
  • Structure: Benzopyran ring (oxygen-based heterocycle) with methoxy (-OCH₃) at position 7, two methyl groups at position 2, and ethanone at position 5.
  • Molecular Formula : C₁₄H₁₆O₃ (MW: 232.28 g/mol).
  • Key Differences :
    • Replacement of sulfur with oxygen reduces lipophilicity and alters ring electron density.
    • Methoxy substituent (shorter chain) decreases hydrophobicity compared to heptyloxy.
  • Synthesis: Methoxy groups are typically introduced via alkylation of phenolic precursors, analogous to heptyloxy introduction in the target compound .
6-Acetyl-2,2,7-trimethyl-2H-1-benzopyran (CAS 76470-14-9)
  • Structure: Benzopyran with ethanone at position 6 and three methyl groups.
  • Molecular Formula : C₁₅H₁₈O₂ (MW: 230.30 g/mol).
  • Key Differences: Additional methyl group at position 7 increases steric hindrance. Absence of long alkoxy chains reduces solubility in nonpolar solvents.
  • Physical Properties : Melting point (mp) 182–184°C .

Sulfur-Containing Heterocycles

2-[2-(Dimethylamino)phenyl]-1-[(4aR,7aR)-hexahydro-4,4-diphenylthiopyrano[2,3-c]pyrrol-6(2H)-yl]ethanone
  • Structure: Thiopyrano-pyrrol fused ring with diphenyl and dimethylamino-phenyl substituents.
  • Molecular Formula : C₂₉H₃₀N₂OS (MW: 454.63 g/mol).
  • Key Differences: Complex fused-ring system contrasts with the simpler benzothiopyran core. Polar dimethylamino group enhances solubility in polar solvents compared to the target compound’s heptyloxy chain .

Ethanone Derivatives with Varied Substitutions

1-(2,2,7-Trimethyl-2H-1-benzopyran-6-yl)ethanone (G/eucolin)
  • Structure: Benzopyran with ethanone and three methyl groups.
  • Molecular Formula : C₁₅H₁₈O₂ (MW: 230.30 g/mol).
  • Key Differences :
    • Methyl groups at positions 2 and 7 create steric effects absent in the target compound.
    • Higher melting point (173–177°C) suggests stronger crystalline packing due to shorter substituents .
1-(3,4-Dimethoxyphenyl)-2-(6-hydroxy-7-methoxy-1,3-benzodioxol-5-yl)ethanone
  • Structure: Diphenolic ethanone derivative with methoxy and benzodioxol groups.
  • Molecular Formula : C₁₈H₁₈O₇ (MW: 346.34 g/mol).
  • Key Differences :
    • Benzodioxol ring introduces oxygen-rich polarity, contrasting with the sulfur-containing benzothiopyran.
    • Lower hydrophobicity due to hydroxyl and methoxy groups .

Structural and Functional Analysis

Impact of Sulfur vs. Oxygen in the Heterocycle

  • Lipophilicity : The sulfur atom and heptyloxy chain collectively increase logP values, favoring membrane permeability in biological systems .

Role of the Heptyloxy Chain

  • Solubility : The long alkoxy chain reduces water solubility but improves compatibility with lipid-rich environments.
  • Synthesis Challenges : Introducing heptyloxy requires longer reaction times and optimized conditions for alkylation compared to methoxy groups .

Data Table: Key Comparative Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) References
Target Compound C₂₁H₃₀O₂S ~346.5 Heptyloxy, dimethyl, benzothiopyran N/A Inferred
1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone C₁₄H₁₆O₃ 232.28 Methoxy, dimethyl, benzopyran N/A
6-Acetyl-2,2,7-trimethyl-2H-1-benzopyran C₁₅H₁₈O₂ 230.30 Trimethyl, benzopyran 182–184
2-[2-(Dimethylamino)phenyl]-1-[(4aR,7aR)-hexahydro-4,4-diphenylthiopyrano[2,3-c]pyrrol-6(2H)-yl]ethanone C₂₉H₃₀N₂OS 454.63 Diphenyl, dimethylamino, thiopyrano-pyrrol N/A

Biological Activity

1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone, also known by its CAS number 153561-30-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC20H30O4S
Molecular Weight366.51 g/mol
Purity>95%
Physical FormColorless to Yellow Solid

These properties indicate that the compound is a relatively large organic molecule with a complex structure, which may contribute to its biological activities.

This compound has been studied for its interaction with various nuclear receptors, which are crucial in regulating gene expression and cellular function. Notably, it has been identified as an antagonist of the retinoic acid receptor alpha (RARα) and an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) .

RARα Antagonism

As an RARα antagonist, this compound may play a role in modulating pathways associated with cell differentiation and proliferation. RARα is involved in several physiological processes, including embryonic development and cellular growth regulation.

PPARγ Agonism

The activation of PPARγ by this compound suggests potential applications in metabolic disorders. PPARγ is known to regulate adipocyte differentiation and glucose metabolism, making it a target for antidiabetic therapies . Studies have shown that compounds activating PPARγ can enhance the differentiation of preadipocytes and regulate insulin sensitivity.

Case Studies

Several studies have explored the biological effects of related compounds or derivatives:

  • Tumorigenesis Studies : Research on similar benzothiopyran derivatives indicates that structural modifications can significantly influence tumor-initiating activity in murine models . These findings suggest that this compound could also exhibit varying degrees of tumorigenic potential depending on its metabolic pathways.
  • Adipocyte Differentiation : In vitro studies demonstrated that related compounds can activate PPARγ target genes, leading to enhanced adipocyte differentiation . This positions this compound as a candidate for further investigation in obesity and diabetes research.

Comparative Analysis

A comparison of similar compounds reveals variations in biological activity based on structural differences:

Compound NameRARα ActivityPPARγ ActivityReference
1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl...AntagonistAgonist
Ro 41-5253AntagonistAgonist
1,2,3,4-H-DMBAWeakNot assessed

This table illustrates the diverse biological activities among structurally similar compounds and highlights the unique potential of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the benzothiopyran core. For example, alkylation of a phenolic intermediate (e.g., 7-hydroxy-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran) with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the heptyloxy group. Subsequent Friedel-Crafts acylation at the 6-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) yields the acetylated product. Purity optimization may include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitor reaction progress via TLC and confirm final purity using HPLC (>98% by area normalization).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the benzothiopyran core (e.g., aromatic protons at δ 6.8–7.2 ppm, thiopyran methyl groups at δ 1.3–1.5 ppm) and the heptyloxy chain (δ 0.8–1.7 ppm). Compare with analogs in structural databases .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₂₁H₃₀O₂S). Fragmentation patterns should align with the benzothiopyran-acetone backbone .
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Expect <5% degradation if stored in amber glass under inert gas.
  • Photostability : Expose to UV light (ICH Q1B); acetophenone derivatives are prone to photooxidation, so UV-protective packaging is recommended .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing synthetic yield, and how can they be resolved?

  • Methodological Answer :
  • Challenge : Low regioselectivity during Friedel-Crafts acylation due to competing substitution patterns.
  • Solution : Use directing groups (e.g., tert-butyl dimethylsilyl ether) to block undesired positions. Post-acylation deprotection with TBAF can restore the desired functionality .
  • Statistical Optimization : Apply a Box-Behnken design to vary reaction time, temperature, and catalyst loading. Response surface methodology can identify optimal conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Case Study : If the heptyloxy chain’s methylene protons show non-equivalence in NMR, perform variable-temperature (VT-NMR) experiments to assess conformational flexibility.
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. This identifies potential rotamers or crystal packing effects .

Q. What computational strategies are effective for predicting the compound’s reactivity or intermolecular interactions?

  • Methodological Answer :
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the acetophenone moiety’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents to predict solubility and aggregation behavior .

Q. What are the limitations of current experimental protocols for studying this compound’s environmental or biological impact?

  • Methodological Answer :
  • Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour HSI data collection) can skew results. Implement continuous cooling (4°C) and inert atmospheres to stabilize samples .
  • Matrix Complexity : Simplified lab mixtures may not replicate real-world conditions. Use spiked environmental samples (e.g., wastewater) to validate toxicity assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the heptyloxy or acetophenone groups?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with varying alkyl chain lengths (e.g., pentyloxy vs. nonyloxy) or substituted acetophenones (e.g., trifluoroacetyl).
  • Biological Assays : Test against target enzymes (e.g., cytochrome P450 isoforms) to correlate chain length with inhibition potency. Use ANOVA to assess significance (p < 0.05) .

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